REACTION_CXSMILES
|
C([O:4][CH2:5][CH:6]=[CH2:7])C=C.[CH:8]1[C:13]([C:14]2[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=2)=[CH:12][CH:11]=[C:10](O)[CH:9]=1.[CH2:22](OCCCCCCCCCCCC)[CH2:23][CH2:24]CCCCCCCCC>>[CH2:24]([C:18]1[CH:19]=[C:14]([C:13]2[CH:7]=[CH:6][C:5]([OH:4])=[C:11]([CH2:10][CH:9]=[CH2:8])[CH:12]=2)[CH:15]=[CH:16][C:17]=1[OH:20])[CH:23]=[CH2:22]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=CC=C(C=C2)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OCCCCCCCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C=1C=C(C=CC1O)C1=CC(=C(C=C1)O)CC=C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |